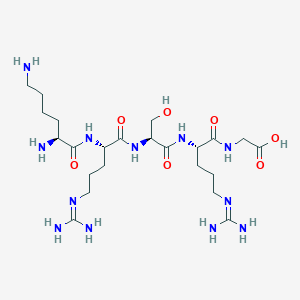
3,3'-(Propane-1,3-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Propane-1,3-diyl)dibenzoic acid is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, where two benzoic acid molecules are connected by a propane-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)dibenzoic acid typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by crystallization from methanol .
Industrial Production Methods
While specific industrial production methods for 3,3’-(Propane-1,3-diyl)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Propane-1,3-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols. Substitution reactions would result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,3’-(Propane-1,3-diyl)dibenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Propane-1,3-diyl)dibenzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes can exhibit unique properties, such as magnetic behavior or catalytic activity . The molecular targets and pathways involved would vary based on the specific metal ions and ligands used in the coordination complexes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Propane-1,3-diyl)dibenzoic acid: A similar compound where the benzoic acid molecules are connected at the 4-position instead of the 3-position.
3,3’-(Diazene-1,2-diyl)dibenzoic acid: Another related compound with a diazene linker instead of a propane-1,3-diyl linker.
Uniqueness
3,3’-(Propane-1,3-diyl)dibenzoic acid is unique due to its specific structural configuration, which can influence its reactivity and the types of coordination complexes it forms. The position of the linker and the nature of the substituents on the aromatic rings can significantly impact the compound’s chemical and physical properties.
Propiedades
Número CAS |
183962-56-3 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-[3-(3-carboxyphenyl)propyl]benzoic acid |
InChI |
InChI=1S/C17H16O4/c18-16(19)14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(11-13)17(20)21/h2-3,6-11H,1,4-5H2,(H,18,19)(H,20,21) |
Clave InChI |
AHPBTNLWJOXVBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CCCC2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)

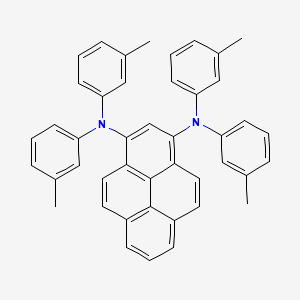
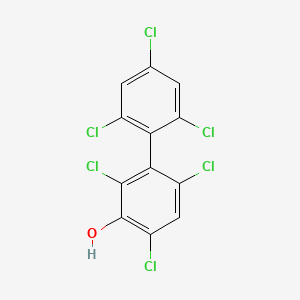
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
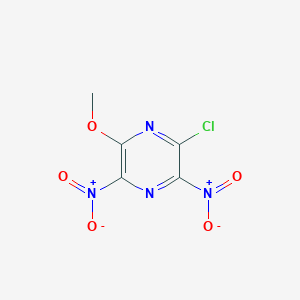
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
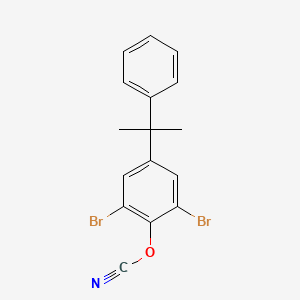
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)


![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
